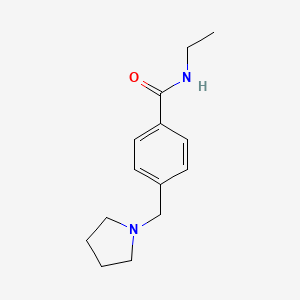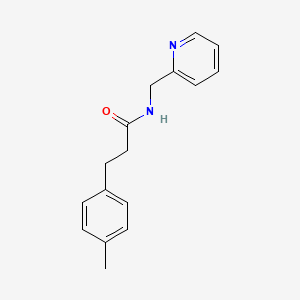
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in many cellular processes, including cell division, cell death, and DNA damage response. EPPB has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Mechanism of Action
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide exerts its biological effects by inhibiting the activity of PP2A, which is a serine/threonine phosphatase that regulates many signaling pathways in cells. PP2A is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis. By inhibiting PP2A, N-ethyl-4-(1-pyrrolidinylmethyl)benzamide can alter the balance between cell survival and cell death, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have several biochemical and physiological effects in cells. It can induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of DNA damage response pathways. N-ethyl-4-(1-pyrrolidinylmethyl)benzamide can also increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In neurons, N-ethyl-4-(1-pyrrolidinylmethyl)benzamide can protect against oxidative stress and improve cognitive function by enhancing the activity of antioxidant enzymes and reducing inflammation.
Advantages and Limitations for Lab Experiments
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has several advantages for laboratory experiments. It is a selective inhibitor of PP2A, which allows for the specific modulation of PP2A-dependent signaling pathways. N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for therapeutic applications. However, N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has some limitations for laboratory experiments. It can be difficult to obtain high purity and yield of N-ethyl-4-(1-pyrrolidinylmethyl)benzamide using the current synthesis methods, which can limit its availability for research. Additionally, the effects of N-ethyl-4-(1-pyrrolidinylmethyl)benzamide on non-PP2A-dependent pathways are not well understood, which can complicate the interpretation of experimental results.
Future Directions
Several future directions for the research on N-ethyl-4-(1-pyrrolidinylmethyl)benzamide can be identified. Firstly, the development of new synthesis methods for N-ethyl-4-(1-pyrrolidinylmethyl)benzamide could improve its availability and purity for research. Secondly, the investigation of the effects of N-ethyl-4-(1-pyrrolidinylmethyl)benzamide on non-PP2A-dependent pathways could help to clarify its mechanism of action and potential side effects. Thirdly, the exploration of the therapeutic potential of N-ethyl-4-(1-pyrrolidinylmethyl)benzamide in other diseases, such as Parkinson's disease and Huntington's disease, could expand its clinical applications. Finally, the combination of N-ethyl-4-(1-pyrrolidinylmethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, N-ethyl-4-(1-pyrrolidinylmethyl)benzamide is a promising chemical compound that has been widely used in scientific research. It has a selective inhibitory effect on PP2A, which makes it a valuable tool for the modulation of PP2A-dependent signaling pathways. N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has potential therapeutic applications in cancer and neurodegenerative diseases, and its effects on oxidative stress and inflammation make it an attractive candidate for further research. The development of new synthesis methods and the investigation of non-PP2A-dependent pathways could help to clarify its mechanism of action and potential clinical applications.
Scientific Research Applications
N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied in various scientific fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-ethyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-14(17)13-7-5-12(6-8-13)11-16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEUEDKQUQPJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)

![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)
![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)

